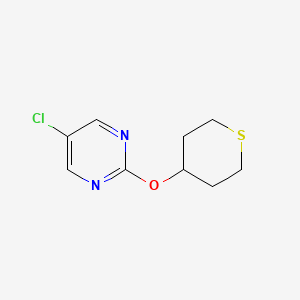

5-Chloro-2-(thian-4-yloxy)pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-(thian-4-yloxy)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2OS/c10-7-5-11-9(12-6-7)13-8-1-3-14-4-2-8/h5-6,8H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSQFLEDQKJCGDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1OC2=NC=C(C=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 5 Chloro 2 Thian 4 Yloxy Pyrimidine

Retrosynthetic Analysis and Design Considerations

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 5-Chloro-2-(thian-4-yloxy)pyrimidine, the primary disconnection is at the ether linkage, which is a common and reliable bond formation strategy in organic synthesis. This disconnection reveals two key precursors: a pyrimidine (B1678525) scaffold and a thiane (B73995) moiety.

The retrosynthetic pathway is as follows:

Figure 1: Retrosynthetic Analysis of this compound

This analysis simplifies the synthetic challenge into two smaller, more manageable syntheses: the preparation of the pyrimidine and the thiane precursors. The final step will then involve an O-alkylation or etherification reaction to connect these two fragments.

Precursor Synthesis and Functionalization

The successful synthesis of this compound hinges on the efficient preparation of its two main building blocks: Thian-4-ol and a suitable 5-chloropyrimidine (B107214) derivative.

Thian-4-ol, also known as tetrahydro-2H-thiopyran-4-ol, is a key intermediate. Its synthesis can be achieved through various methods. One common approach involves the Dieckmann condensation of dimethyl 3,3'-thiobispropanoate, followed by decarboxylation to yield tetrahydro-4H-thiopyran-4-one. Subsequent reduction of the ketone provides the desired Thian-4-ol.

Table 1: Synthesis of Thian-4-ol

| Step | Reactant(s) | Reagent(s) | Product |

|---|---|---|---|

| 1 | Dimethyl 3,3'-thiobispropanoate | Sodium methoxide (B1231860) (in situ) in THF | Methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate |

| 2 | Methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate | 10% aq. H2SO4, reflux | Tetrahydro-4H-thiopyran-4-one |

This table outlines a general synthetic route to Thian-4-ol.

The pyrimidine component, 5-Chloro-2-hydroxypyrimidine (B50789), serves as the electrophilic partner in the final coupling step. This intermediate can be synthesized from more basic starting materials such as 2-hydroxypyrimidine. chemicalbook.com The synthesis often involves direct chlorination. Alternatively, a related and often used precursor is 2,5-dichloropyrimidine (B52856), which can be prepared through chlorination reactions using reagents like phosphorus oxychloride (POCl3). google.com The choice between 5-chloro-2-hydroxypyrimidine and 2,5-dichloropyrimidine often depends on the specific conditions of the subsequent etherification reaction, as the reactivity of the leaving group at the 2-position is crucial.

O-Alkylation and Etherification Reactions

The final and critical step in the synthesis of this compound is the formation of the ether linkage between the thiane and pyrimidine moieties. This is typically achieved through a nucleophilic substitution reaction, where the hydroxyl group of Thian-4-ol acts as the nucleophile, and a suitable leaving group on the pyrimidine ring (such as a chlorine atom) is displaced.

A common method is the Williamson ether synthesis, where the alcohol (Thian-4-ol) is first deprotonated with a base to form a more nucleophilic alkoxide. This alkoxide then reacts with the electrophilic pyrimidine.

General Reaction Scheme:

The efficiency of the O-alkylation reaction is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of base, solvent, and temperature.

Table 2: Typical Conditions for Williamson Ether Synthesis

| Parameter | Common Choices | Rationale |

|---|---|---|

| Base | Sodium hydride (NaH), Potassium carbonate (K2CO3), Cesium carbonate (Cs2CO3) | To deprotonate the alcohol and form the alkoxide. The strength of the base can influence the reaction rate. |

| Solvent | Dimethylformamide (DMF), Acetonitrile (B52724) (MeCN), Tetrahydrofuran (THF) | To dissolve the reactants and facilitate the reaction. Polar aprotic solvents are often preferred. |

| Temperature | Room temperature to reflux | To provide sufficient energy for the reaction to proceed at a reasonable rate without causing decomposition. |

The selection of these conditions is crucial for maximizing the yield and minimizing side reactions. For instance, a stronger base like sodium hydride may be required for less reactive alcohols, while a milder base like potassium carbonate might be sufficient in other cases. The solvent choice can also significantly impact the solubility of the reactants and the rate of the reaction.

For the synthesis of this compound, the Thian-4-ol precursor is achiral, meaning it does not have a stereocenter at the 4-position. Therefore, stereochemical control at this position is not a factor in this specific synthesis. The pyrimidine ring is also planar and achiral. As a result, the final product is also achiral, and there is no need for specific stereochemical control during the synthesis. If chiral derivatives of Thian-4-ol were to be used, then the stereochemistry would need to be considered and controlled throughout the synthesis to obtain the desired stereoisomer of the final product.

Alternative Synthetic Pathways and Convergent Synthesis Approaches

The synthesis of this compound is conventionally achieved via a nucleophilic aromatic substitution (SNAr) reaction between a di-substituted pyrimidine and thian-4-ol. However, alternative and convergent strategies offer significant advantages in terms of efficiency, modularity, and the ability to generate structural analogs. These approaches often involve preparing key fragments of the molecule separately before combining them in the final stages. nih.govnih.gov

Alternative Synthetic Pathways

Alternative routes to the target compound often focus on modifying the pyrimidine core either before or after the introduction of the thian-4-yloxy moiety. One such strategy involves starting with a pyrimidine ring that has a different leaving group at the C-2 position, such as a methylthio (-SMe) or methylsulfonyl (-SO2Me) group.

From 2-Methylthio Pyrimidines: A common precursor, 5-chloro-2-(methylthio)pyrimidine, can be synthesized and then oxidized to the corresponding methylsulfonyl derivative. The methylsulfonyl group is an excellent leaving group for SNAr reactions. wuxiapptec.com The subsequent reaction with thian-4-ol, typically in the presence of a base like sodium hydride in an aprotic polar solvent such as DMF, yields the desired this compound. This pathway's advantage lies in the high reactivity of the sulfonyl intermediate, often allowing for milder reaction conditions compared to the displacement of a chloride. wuxiapptec.com

Copper-Promoted Cross-Coupling: Another approach leverages modern cross-coupling chemistry. For instance, a copper-promoted dehydrosulfurative C-O cross-coupling reaction can be employed. This method would involve reacting a 5-chloro-pyrimidine-2-thione with thian-4-ol under aerobic conditions with a copper catalyst. This strategy provides an alternative to traditional SNAr reactions and expands the range of accessible pyrimidine ethers. researchgate.net

Convergent Synthesis Approaches

A convergent synthesis is characterized by the independent synthesis of two or more fragments of a target molecule, which are then coupled together in the final steps. nih.gov This approach is generally more efficient for complex molecules than a linear synthesis, where the molecule is built step-by-step from a single starting material. nih.gov

For this compound, a convergent strategy involves two main branches:

Branch A: Synthesis of the Pyrimidine Core: This involves the preparation of a highly reactive 5-chloropyrimidine derivative. A common starting material is 2,5-dichloropyrimidine. The reactivity of dichloropyrimidines in SNAr reactions is well-documented, with substitution patterns being influenced by the substituents on the ring and the nature of the nucleophile. wuxiapptec.comnih.govstackexchange.com

Branch B: Synthesis of the Side Chain: This simply involves obtaining or preparing thian-4-ol.

The final step is the coupling of the two fragments. The key benefit of this approach is that it allows for the late-stage introduction of the thian-4-yloxy group. This modularity means that various substituted pyrimidine cores and different cyclic alcohols could be synthesized in parallel and then combined to rapidly generate a library of analogs for structure-activity relationship (SAR) studies. rsc.org

Table 1: Comparison of Synthetic Approaches

| Strategy | Key Precursors | Key Reagents/Conditions | Advantages | Potential Challenges |

|---|---|---|---|---|

| Standard SNAr | 2,5-Dichloropyrimidine, Thian-4-ol | Base (e.g., NaH), Aprotic Solvent (e.g., DMF) | Direct, well-established reaction. | Potential for regioselectivity issues if other reactive sites exist. stackexchange.com |

| Sulfonyl Intermediate | 5-Chloro-2-(methylthio)pyrimidine, Thian-4-ol | Oxidant (e.g., m-CPBA), Base (e.g., NaH) | Highly reactive intermediate allows for mild conditions. wuxiapptec.com | Adds two steps (thioether synthesis and oxidation) to the sequence. |

Purification and Yield Optimization Methodologies

The successful synthesis of this compound relies heavily on effective purification techniques to isolate the target compound from starting materials, byproducts, and reagents, as well as on the optimization of reaction parameters to maximize the yield.

Purification Methodologies

The choice of purification method depends on the physical properties of the product and the nature of the impurities. For a solid, crystalline compound like this compound, several standard laboratory techniques are applicable.

Crystallization: This is often the most effective method for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. The selection of an appropriate solvent is critical for successful crystallization.

Column Chromatography: Silica (B1680970) gel column chromatography is a versatile technique for separating compounds based on their differential adsorption to the stationary phase (silica gel). A solvent system (eluent) is chosen that allows the desired compound to move down the column at a different rate than the impurities. This method is particularly useful for removing closely related byproducts or unreacted starting materials. nih.gov

Acid-Base Extraction: If the impurities have acidic or basic functional groups, a liquid-liquid extraction can be used. The crude product mixture is dissolved in an organic solvent, which is then washed with an aqueous acid or base solution to remove the corresponding basic or acidic impurities.

Distillation: While less common for solid compounds, techniques like steam distillation or vacuum distillation can be employed if the compound is volatile or to remove high-boiling solvent residues under reduced pressure. sciencemadness.org

Table 2: Common Purification Techniques

| Method | Principle | Typical Application | Reference |

|---|---|---|---|

| Recrystallization | Differential solubility in a solvent at different temperatures. | Primary purification of the crude solid product. | sciencemadness.org |

| Column Chromatography | Differential adsorption on a stationary phase (e.g., silica gel). | Separation of product from byproducts with similar solubility. | nih.gov |

| Acid-Base Extraction | Partitioning between immiscible aqueous and organic phases based on pKa. | Removal of acidic or basic impurities. | alfa-chemistry.com |

Yield Optimization

Optimizing the reaction yield involves systematically adjusting various parameters to favor the formation of the desired product and minimize side reactions. Key factors to consider in the synthesis of this compound via SNAr include:

Choice of Base and Solvent: The reaction typically requires a non-nucleophilic base to deprotonate the alcohol, forming the more nucleophilic alkoxide. Strong bases like sodium hydride (NaH) are effective. The solvent should be aprotic and polar to dissolve the reactants and stabilize charged intermediates, with dimethylformamide (DMF) and acetonitrile being common choices.

Temperature Control: SNAr reactions are often sensitive to temperature. While higher temperatures can increase the reaction rate, they can also lead to the formation of undesired byproducts. The optimal temperature must be determined empirically to balance reaction speed and selectivity.

Stoichiometry: The molar ratio of the reactants is crucial. Using a slight excess of the thian-4-ol can help drive the reaction to completion, but a large excess can complicate purification.

Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the point of maximum product formation and avoid subsequent degradation.

"Green" Chemistry Approaches: Modern synthetic strategies also consider environmentally friendly methods, such as using water as a solvent where possible or employing microwave irradiation to reduce reaction times and energy consumption. acs.orgpowertechjournal.com

Table 3: Parameters for Yield Optimization in SNAr Synthesis

| Parameter | Considerations | Effect on Yield |

|---|---|---|

| Solvent | Aprotic, polar solvents (e.g., DMF, Acetonitrile) are preferred. | Affects reactant solubility and stabilizes intermediates, influencing reaction rate. |

| Base | A strong, non-nucleophilic base (e.g., NaH, K2CO3) is needed to form the alkoxide. | Incomplete deprotonation leads to low conversion; an inappropriate base can act as a competing nucleophile. |

| Temperature | Varies depending on the reactivity of the substrate; typically ranges from room temperature to reflux. | Higher temperature increases rate but may also increase byproduct formation. |

| Reactant Ratio | Stoichiometry of nucleophile to electrophile. | A slight excess of the nucleophile can increase conversion but may complicate purification. |

| Reaction Time | Monitored by TLC or LC-MS. | Insufficient time leads to incomplete reaction; excessive time can lead to product degradation. |

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Systematic Modification of the Pyrimidine (B1678525) Core

The pyrimidine ring is a cornerstone of this molecule's architecture. Alterations to its substituents at the 5- and 2-positions have profound effects on its biological and physical characteristics.

The chlorine atom at the 5-position of the pyrimidine ring plays a crucial role in the molecule's activity. Studies on related polysubstituted pyrimidines have shown that the nature of the substituent at this position can significantly modulate biological outcomes. For instance, in a series of 2-aminopyrimidines, the inhibitory potency against prostaglandin (B15479496) E2 production was found to be inversely correlated with the size of the substituent at the C-5 position; smaller substituents like hydrogen or methyl led to higher potency. nih.gov While direct data on various substitutions at the 5-position of 5-Chloro-2-(thian-4-yloxy)pyrimidine is limited, it is plausible that modifying the chloro group to other small, electron-withdrawing groups could maintain or enhance activity. Conversely, introducing bulky alkyl groups at this position might be detrimental.

| Compound | 5-Position Substituent | Observed Effect on Activity (in related pyrimidines) |

| Analog A | Hydrogen | Higher Potency nih.gov |

| Analog B | Methyl | Higher Potency nih.gov |

| Analog C | n-Butyl | Lower Potency nih.gov |

The 2-position of the pyrimidine ring is adorned with a thian-4-yloxy moiety, which is critical for its interaction with biological targets. The ether linkage and the saturated heterocyclic ring are key features. In broader studies of pyrimidine derivatives, the nature of the substituent at the 2-position has been shown to be a major determinant of activity. For example, in a series of 2,4-disubstituted pyrimidines designed as dual ERα/VEGFR-2 ligands, the presence of a 4-hydroxyphenyl group at the 2-position was crucial for potent activity. mdpi.com This suggests that both the electronic nature and the hydrogen-bonding capacity of the substituent at this position are important. While specific modifications to the thian-4-yloxy group will be discussed later, replacing the entire moiety with other substituted aryl or heteroaryl ethers could lead to significant changes in the activity profile.

Exploration of the Thian-4-yloxy Substituent

The thian-4-yloxy group provides a three-dimensional structure that can be optimized for target binding. Variations in the ring size, the heteroatom, and the stereochemistry of this moiety have been explored to understand their impact on activity.

The six-membered thian ring is a key component of the molecule. Bioisosteric replacement of the sulfur atom with other heteroatoms, such as oxygen (to form a tetrahydropyran (B127337) ring) or nitrogen (to form a piperidine (B6355638) ring), is a common strategy in medicinal chemistry to modulate properties like polarity, hydrogen bonding capability, and metabolic stability. For instance, the bioisosteric replacement of a pyridine (B92270) ring with a pyrimidine or pyridazine (B1198779) nucleus in certain nAChR ligands resulted in altered affinity for receptor subtypes. nih.gov While direct comparative data for this compound is not available, it can be inferred that such changes would significantly impact its biological activity and pharmacokinetic profile. Similarly, altering the ring size from a six-membered ring to a five-membered (tetrahydrothiophene) or seven-membered ring would change the conformational flexibility and spatial orientation of the substituent, likely affecting its binding to a target protein.

| Moiety Variation | Potential Impact on Properties |

| Tetrahydropyran-4-yloxy | Increased polarity, potential for hydrogen bond acceptance |

| Piperidin-4-yloxy | Introduction of a basic center, potential for salt formation |

| Tetrahydrothiophen-2-yloxy | Altered ring pucker and conformational flexibility |

The thian-4-yl moiety is attached to the pyrimidine core via an oxygen atom at its 4-position. While the thian ring itself in this specific compound does not have a chiral center, substitutions on the thian ring could introduce stereoisomerism. It is a well-established principle in pharmacology that stereoisomers of a chiral drug can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities. For example, the S-enantiomer of ibuprofen (B1674241) is the active form, while the R-enantiomer is largely inactive. biomedgrid.com Should derivatives of this compound be synthesized with chiral centers in the thian ring, it would be crucial to separate and evaluate the individual enantiomers or diastereomers to identify the more potent and safer isomer.

Halogen Substitution Effects

The presence and nature of a halogen atom on the pyrimidine ring can profoundly influence a molecule's physicochemical properties and biological activity. The chlorine at the 5-position of the title compound is a key feature.

Systematic studies on other heterocyclic systems have demonstrated that varying the halogen substituent (e.g., fluorine, bromine, iodine) can lead to predictable changes in properties. Generally, moving down the halogen group from fluorine to iodine increases the size, polarizability, and lipophilicity of the molecule, while decreasing electronegativity. These changes can affect everything from membrane permeability to binding affinity with a target protein. For example, in a series of thiazolo[4,5-d]pyrimidine (B1250722) derivatives, the presence of a chlorine atom at a specific position was found to favorably modulate anticancer activity compared to an amino group. mdpi.com A comparative study of 5-fluoro, 5-bromo, and 5-iodo analogs of this compound would be necessary to fully elucidate the optimal halogen for a desired biological effect.

| Halogen at 5-Position | Size (van der Waals radius, Å) | Electronegativity (Pauling scale) | Potential Impact on Activity |

| Fluorine (F) | 1.47 | 3.98 | May enhance binding through specific interactions, can improve metabolic stability. |

| Chlorine (Cl) | 1.75 | 3.16 | Often provides a good balance of electronic and steric properties for activity. |

| Bromine (Br) | 1.85 | 2.96 | Increases lipophilicity, may form halogen bonds to enhance binding. |

| Iodine (I) | 1.98 | 2.66 | Significantly increases lipophilicity, potential for strong halogen bonding. |

Conformational Analysis and its Impact on Biological Activity

The three-dimensional arrangement of a molecule, or its conformation, is a critical determinant of its interaction with biological targets. For this compound, the conformational flexibility primarily arises from two key structural features: the thiane (B73995) ring and the torsion angle of the ether linkage connecting it to the pyrimidine core.

Quantitative Structure-Activity Relationship (QSAR) Modeling for "this compound" and its Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For pyrimidine derivatives, QSAR studies have been instrumental in identifying key molecular descriptors that govern their therapeutic effects. nih.govnih.govnih.gov

While a specific QSAR model exclusively for this compound and its direct analogs is not prominently documented, broader QSAR analyses on various classes of pyrimidine derivatives have provided valuable insights that are likely applicable. nih.govresearchgate.netrsc.orgrsc.org These studies frequently employ a range of molecular descriptors, including:

Electronic Descriptors: Such as atomic charges, dipole moment, and HOMO/LUMO energies, which describe the electronic aspects of the molecule. The electronegative chlorine atom at the 5-position of the pyrimidine ring, for example, significantly influences the electronic distribution of the aromatic system.

Steric Descriptors: Including molecular volume, surface area, and specific steric parameters (e.g., Taft's Es), which quantify the size and shape of the molecule. The bulky thiane group is a major contributor to the steric profile of this compound.

Hydrophobic Descriptors: Commonly represented by the partition coefficient (logP), which measures the lipophilicity of the molecule. This property is crucial for membrane permeability and reaching the target site.

Topological Descriptors: Which are numerical representations of the molecular structure, encoding information about branching and connectivity.

In a typical QSAR study involving pyrimidine analogs, a dataset of compounds with their measured biological activities (e.g., IC50 values) is used to generate a predictive model. For instance, a hypothetical QSAR model for a series of analogs of this compound might take the following form:

Biological Activity (log(1/IC50)) = c0 + c1(LogP) + c2(Dipole Moment) + c3*(Molecular Volume)

Where c0, c1, c2, and c3 are coefficients determined through statistical regression analysis. Such a model could reveal, for example, that higher lipophilicity and a specific range of molecular volume are beneficial for the desired biological activity.

The table below illustrates a hypothetical dataset and the types of descriptors that would be used in a QSAR study of analogs of this compound.

| Compound | R-Group (at position X) | logP | Dipole Moment (Debye) | Molecular Volume (ų) | Biological Activity (IC50, µM) |

| Analog 1 | H | 2.5 | 3.1 | 250 | 1.2 |

| Analog 2 | CH₃ | 2.9 | 3.3 | 265 | 0.8 |

| Analog 3 | F | 2.6 | 3.5 | 255 | 1.0 |

| Analog 4 | OCH₃ | 2.7 | 3.6 | 275 | 0.5 |

| Analog 5 | CN | 2.2 | 4.5 | 260 | 2.5 |

These models, once validated, serve as powerful tools for predicting the activity of newly designed compounds, thereby prioritizing synthetic efforts and accelerating the discovery of novel drug candidates. The insights gained from such studies on related pyrimidine series underscore the importance of a balanced profile of electronic, steric, and hydrophobic properties for achieving optimal biological activity.

Biological Activity and Mechanistic Elucidation of 5 Chloro 2 Thian 4 Yloxy Pyrimidine

In Vivo Efficacy and Pharmacodynamics in Animal Models

Efficacy in Specific Animal Disease Models

There is currently no publicly available scientific literature detailing the evaluation of 5-Chloro-2-(thian-4-yloxy)pyrimidine in any specific animal disease models. While the broader class of pyrimidine (B1678525) derivatives has been investigated for a wide range of therapeutic areas, including oncology and infectious diseases, the efficacy of this particular compound remains uncharacterized in in vivo systems.

Mechanisms of Action at the Molecular and Cellular Levels

The precise molecular and cellular mechanisms of action for this compound have not been elucidated in published research. The pyrimidine scaffold is a common feature in molecules targeting a variety of biological macromolecules, including kinases, polymerases, and other enzymes. However, without specific experimental data, the target and mechanism of this compound are unknown.

Protein-Ligand Interaction Analysis (e.g., Co-crystallization Studies)

No co-crystallization studies or other protein-ligand interaction analyses for this compound have been reported in the scientific literature. Such studies are crucial for understanding the specific binding mode and interactions of a compound with its biological target at an atomic level. The absence of this information precludes any detailed description of its interaction with any protein.

Biochemical Characterization of Target Modification

As the biological target of this compound has not been identified, there is no biochemical characterization of target modification available. Research in this area would typically involve assays to determine how the compound affects the function of its target protein, such as enzymatic activity assays or binding affinity studies.

Resistance Mechanisms and Overcoming Strategies

Given that the biological activity and target of this compound are unknown, there is no information regarding mechanisms of resistance to this compound. The development of resistance is a common phenomenon for therapeutic agents, often involving mutations in the drug target or alterations in cellular pathways. Correspondingly, no strategies to overcome such potential resistance have been investigated or proposed.

Computational and Theoretical Investigations of 5 Chloro 2 Thian 4 Yloxy Pyrimidine

Molecular Docking and Scoring Function Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to a macromolecular target, such as a protein or enzyme. remedypublications.com

For a novel compound like 5-Chloro-2-(thian-4-yloxy)pyrimidine, molecular docking would first involve the identification of a relevant biological target. Pyrimidine (B1678525) derivatives are known to interact with a wide array of targets, including kinases, proteases, and other enzymes. mdpi.commdpi.com The selection of a target would be guided by the therapeutic area of interest.

Once a target protein with a known three-dimensional structure is selected, docking simulations can be performed. These simulations would place the this compound molecule into the binding site of the protein in various possible conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. nih.gov

The analysis of the top-ranked docking poses would reveal key interactions between the ligand and the protein. These interactions typically include:

Hydrogen Bonds: The nitrogen atoms in the pyrimidine ring and the oxygen atom of the ether linkage in this compound could act as hydrogen bond acceptors, while any potential amino groups on a target's active site could serve as donors.

Hydrophobic Interactions: The chloro-substituted pyrimidine ring and the thiane (B73995) ring are likely to engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

Halogen Bonds: The chlorine atom on the pyrimidine ring can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity and specificity.

An illustrative example of the types of interactions that could be identified is shown in the table below, based on docking studies of other pyrimidine derivatives with various protein targets.

| Interaction Type | Potential Interacting Groups on this compound | Example Interacting Amino Acid Residues |

| Hydrogen Bond | Pyrimidine Nitrogens, Ether Oxygen | Serine, Threonine, Asparagine, Glutamine |

| Hydrophobic | Pyrimidine Ring, Thiane Ring | Leucine, Isoleucine, Valine, Phenylalanine |

| Halogen Bond | Chlorine Atom | Backbone Carbonyls, Electron-rich residues |

| Pi-Pi Stacking | Pyrimidine Ring | Phenylalanine, Tyrosine, Tryptophan |

This table is illustrative and based on general principles of molecular interactions and findings for related pyrimidine compounds.

Molecular docking is a cornerstone of virtual screening campaigns, where large libraries of compounds are computationally screened against a target protein to identify potential hits. If this compound were identified as a hit, its chemical structure could serve as a starting point for ligand-based design. This involves creating a pharmacophore model based on its key chemical features responsible for its predicted biological activity. This model can then be used to search for other compounds with similar features or to design new molecules with potentially improved properties.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a more dynamic and detailed view of the behavior of a ligand-receptor complex over time, taking into account the flexibility of both the ligand and the protein. mdpi.com

MD simulations can be used to study the conformational flexibility of this compound both in a solvent environment and when bound to a receptor. In solution, the molecule can adopt a range of conformations, and MD simulations can help identify the most energetically favorable ones. When bound to a protein, the simulations can reveal how the protein's active site influences the ligand's conformation and vice versa. nih.gov This analysis can provide insights into the stability of the binding pose predicted by molecular docking and highlight any conformational changes that may occur upon binding. tandfonline.com

A significant application of MD simulations is the calculation of binding free energies, which provide a more accurate estimation of the binding affinity than docking scores alone. mdpi.com Methods such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are commonly used to calculate the free energy of binding from MD simulation trajectories. nih.gov These calculations consider various energy components, including van der Waals interactions, electrostatic interactions, and solvation energies.

The following table illustrates the kind of data that can be obtained from binding free energy calculations for a ligand-protein complex.

| Energy Component | Illustrative Value (kcal/mol) | Contribution to Binding |

| Van der Waals Energy | -45.0 | Favorable |

| Electrostatic Energy | -20.0 | Favorable |

| Polar Solvation Energy | +30.0 | Unfavorable |

| Nonpolar Solvation Energy | -5.0 | Favorable |

| Total Binding Free Energy | -40.0 | Favorable |

These values are hypothetical and serve to illustrate the output of a binding free energy calculation.

Quantum Chemical Calculations

Quantum chemical calculations, often based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules with a high degree of accuracy. researchgate.net For this compound, these calculations could provide valuable information about its intrinsic properties.

Key parameters that can be calculated include:

Molecular Geometry: DFT can be used to determine the most stable three-dimensional structure of the molecule.

Electronic Properties: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can provide insights into the molecule's reactivity and its ability to participate in charge-transfer interactions. researchgate.net

Electrostatic Potential (ESP) Map: An ESP map can visualize the charge distribution on the surface of the molecule, identifying electron-rich and electron-poor regions that are important for intermolecular interactions.

Acidity and Basicity: Quantum chemical methods can be employed to estimate the pKa values of the compound, which is crucial for understanding its behavior under different pH conditions. nih.gov

These computational approaches, while not yet specifically applied to this compound in published research, represent a powerful toolkit for elucidating its potential biological activity and guiding future drug discovery efforts. The insights gained from such studies on related pyrimidine derivatives underscore the value of these theoretical investigations in modern medicinal chemistry. mdpi.combiointerfaceresearch.com

Electronic Structure Properties (e.g., HOMO-LUMO, Electrostatic Potential)

The electronic structure of a molecule is fundamental to its reactivity and intermolecular interactions. Key descriptors include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The difference in energy between these two orbitals, the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity.

For this compound, computational analyses, often employing Density Functional Theory (DFT), can predict these values. The pyrimidine ring, being electron-deficient, typically influences the LUMO, making it a potential site for nucleophilic attack. The chloro- and thian-yloxy substituents modulate the electronic distribution across the molecule.

The electrostatic potential (ESP) map is another critical tool, illustrating the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or orange) indicate electron-rich areas that are prone to electrophilic attack, while positive potential regions (blue) are electron-poor and susceptible to nucleophilic attack. In this compound, the nitrogen atoms of the pyrimidine ring are expected to be regions of negative electrostatic potential, while the hydrogen atoms and the area around the chlorine atom may exhibit positive potential.

Table 1: Predicted Electronic Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | Data not available | Indicates electron-donating capability |

| LUMO Energy | Data not available | Indicates electron-accepting capability |

| HOMO-LUMO Gap | Data not available | Relates to chemical reactivity and stability |

| Dipole Moment | Data not available | Measures the molecule's overall polarity |

Reaction Mechanism Predictions (Theoretical Aspects of Synthesis or Metabolism)

Theoretical chemistry can be employed to model the potential pathways for the synthesis or metabolism of this compound. By calculating the transition state energies and reaction intermediates, computational models can predict the most likely mechanisms.

In the context of synthesis, for instance, the reaction between 5-chloro-2-methanesulfonyl-pyrimidine and thian-4-ol likely proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. Theoretical models can help to elucidate the energetics of this pathway, confirming the feasibility of the reaction and identifying potential byproducts.

From a metabolic standpoint, computational models can predict sites on the molecule that are most susceptible to enzymatic action, such as oxidation by cytochrome P450 enzymes. Likely metabolic transformations could include oxidation of the sulfur atom in the thian ring to form a sulfoxide (B87167) or sulfone, or hydroxylation at various positions on the molecule. These predictions are based on the calculated activation energies for different potential reactions.

In Silico ADME Prediction and Pharmacokinetic Modeling (Excluding human data)

In silico tools are invaluable for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound in the early stages of research, thereby reducing the reliance on extensive animal testing. These predictions are based on the molecule's physicochemical properties and are modeled against data from various in vitro and in vivo animal systems.

Absorption and Distribution Prediction in In Vitro or In Vivo Animal Models

Predictions for the absorption of this compound can be made using models that estimate its permeability across biological membranes, such as the Caco-2 cell model, and its potential for oral bioavailability in animal models like rats or mice. Key parameters influencing absorption include lipophilicity (logP), molecular weight, and the number of hydrogen bond donors and acceptors.

Distribution predictions involve estimating how the compound might partition into different tissues. This is often modeled by its volume of distribution (Vd) and its potential to bind to plasma proteins, such as albumin, in animal models. High plasma protein binding can limit the amount of free compound available to exert its effects.

Table 2: Predicted Physicochemical and ADME Properties of this compound

| Property | Predicted Value | Model System Context |

| LogP (Lipophilicity) | Data not available | Affects absorption and distribution |

| Aqueous Solubility | Data not available | Influences absorption |

| Caco-2 Permeability | Data not available | In vitro model for intestinal absorption |

| Plasma Protein Binding | Data not available | Prediction for rat or mouse plasma |

| Blood-Brain Barrier Penetration | Data not available | Predicts potential central nervous system exposure |

Note: Specific predicted values from in silico models are not publicly available and would require computational analysis using specialized software.

Theoretical Metabolism and Excretion Pathways (Excluding human data)

Computational models can predict the likely metabolic fate of this compound in animal models. These models identify the most probable sites of metabolism and the resulting metabolites. As mentioned previously, the thian ring's sulfur atom is a likely site for oxidation. The pyrimidine ring could also undergo transformations, although it is generally more stable.

Excretion pathway predictions are often linked to the physicochemical properties of the parent compound and its metabolites. For instance, more polar metabolites are typically excreted more readily through the kidneys into the urine. The route and rate of excretion in animal models like rats can be estimated based on factors like molecular weight and polarity.

Advanced Analytical and Spectroscopic Characterization for Mechanistic Insights

X-ray Crystallography of "5-Chloro-2-(thian-4-yloxy)pyrimidine" and its Complexes

X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method would provide definitive information about the molecular structure of this compound, including bond lengths, bond angles, and conformational details.

Elucidation of Solid-State Conformation and Hydrogen Bonding

For a molecule like this compound, single-crystal X-ray diffraction would reveal its solid-state conformation. This includes the orientation of the pyrimidine (B1678525) ring relative to the thianyl group. The pyrimidine ring itself is a planar structure, and its derivatives are known to participate in various intermolecular interactions that dictate their crystal packing. nih.gov

A key aspect of crystallographic analysis is the identification of hydrogen bonds and other non-covalent interactions. nih.gov While this compound lacks strong hydrogen bond donors, the nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors. In the solid state, weak C-H···N and C-H···O interactions could play a significant role in stabilizing the crystal lattice. In related pyrimidine structures, N—H⋯O and N—H⋯N hydrogen bonds, as well as π–π stacking interactions, are crucial in forming extended supramolecular architectures. nih.gov

An illustrative data table of what crystallographic analysis might yield for this compound is presented below.

| Parameter | Hypothetical Value for this compound |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 9.3 |

| c (Å) | 18.2 |

| α (°) | 90 |

| β (°) | 91.5 |

| γ (°) | 90 |

| Volume (ų) | 1450 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.45 |

Co-crystal Structures with Biological Targets

To understand the mechanism of action of a compound, determining its co-crystal structure with a biological target, such as a protein, is invaluable. This would involve crystallizing this compound in complex with its target protein and using X-ray diffraction to determine the structure.

This analysis would reveal the precise binding mode of the ligand within the protein's active site. It would identify the specific amino acid residues that interact with the compound and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds). For instance, the chlorine atom on the pyrimidine ring could participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in ligand-protein binding.

Advanced NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure and dynamics of molecules in solution.

Conformational Dynamics in Solution (e.g., NOESY, ROESY)

While X-ray crystallography provides a static picture of the molecule in the solid state, its conformation in solution can be different and more dynamic. Two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are used to study the spatial proximity of atoms within a molecule.

For this compound, these experiments would reveal through-space correlations between protons on the pyrimidine ring and the thianyl ring. The intensity of the observed cross-peaks is inversely proportional to the sixth power of the distance between the protons, allowing for the determination of the preferred solution-state conformation and the dynamics of the molecule.

Ligand-Observed NMR for Protein Binding (e.g., Saturation Transfer Difference NMR)

Ligand-observed NMR techniques are highly effective for studying the binding of small molecules to macromolecular targets like proteins. Saturation Transfer Difference (STD) NMR is a particularly powerful method for detecting and characterizing ligand binding, even for weak interactions.

In an STD NMR experiment, a selective radiofrequency pulse is used to saturate a region of the NMR spectrum where only the protein resonates. This saturation is transferred to protons of a bound ligand via spin diffusion. When the ligand dissociates, it carries this "memory" of saturation, leading to a decrease in the intensity of its NMR signals. By comparing the spectrum with and without protein saturation, the signals of binding molecules can be identified.

The relative intensities of the STD signals for different protons of this compound would provide an "epitope map," revealing which parts of the molecule are in closest contact with the protein. This information is crucial for understanding the binding mode and for guiding the rational design of more potent analogs.

Mass Spectrometry for Metabolite Identification (Excluding human data)

Mass spectrometry is a key analytical technique for identifying the products of metabolism. In a non-human in vivo or in vitro study, the metabolic fate of this compound could be investigated.

Following administration of the compound to an animal model or incubation with liver microsomes, samples would be analyzed using a high-resolution mass spectrometer, often coupled with liquid chromatography (LC-MS). The mass spectrometer would detect the parent compound and any metabolites formed.

Metabolites are typically formed through enzymatic reactions such as oxidation, reduction, hydrolysis, and conjugation. For this compound, potential metabolic transformations could include:

Oxidation of the thianyl ring to a sulfoxide (B87167) or sulfone.

Hydroxylation of the pyrimidine or thianyl rings.

Dechlorination of the pyrimidine ring.

Conjugation with endogenous molecules like glucuronic acid or glutathione.

By comparing the mass spectra of the metabolites to that of the parent compound, and by analyzing the fragmentation patterns (MS/MS), the chemical structures of the metabolites can be elucidated. This provides insight into the pathways of biotransformation and clearance of the compound in a biological system.

Spectroscopic Probes for Cellular Uptake and Localization

Comprehensive searches of scientific literature and patent databases did not yield specific studies detailing the use of spectroscopic probes for the cellular uptake and localization of this compound. Research directly investigating the visualization of this compound within cellular environments using techniques such as fluorescence microscopy or other advanced spectroscopic methods appears to be unavailable in the public domain.

Consequently, there is no published data on the development of fluorescently labeled analogs of this compound or the application of intrinsic spectroscopic properties for tracking its intracellular fate. Detailed research findings, including data on subcellular distribution, mechanisms of membrane transport, or accumulation kinetics for this specific molecule, are therefore not available.

The following data tables, which would typically present key findings from such studies, remain unpopulated due to the absence of relevant research.

Table 1: Spectroscopic Properties of Probes for this compound

| Probe Derivative | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield | Cellular Target |

|---|

Table 2: Cellular Localization and Uptake Metrics

| Cell Line | Incubation Time (hr) | Intracellular Concentration (µM) | Localization | Method |

|---|

Further research would be necessary to develop and validate spectroscopic tools for investigating the cellular behavior of this compound.

Future Perspectives and Translational Research Avenues for 5 Chloro 2 Thian 4 Yloxy Pyrimidine

Development of Next-Generation Analogs with Improved Properties

The development of next-generation analogs of 5-Chloro-2-(thian-4-yloxy)pyrimidine is a promising avenue for enhancing its therapeutic potential. The pyrimidine (B1678525) core offers multiple positions for chemical modification, allowing for the fine-tuning of its pharmacological properties. acs.org Key strategies for developing improved analogs will likely focus on modifications to the pyrimidine ring and the thiane (B73995) substituent to optimize potency, selectivity, and pharmacokinetic profiles.

Structure-activity relationship (SAR) studies will be crucial in guiding the synthesis of these new analogs. nih.gov For instance, substitutions at the 5-position of the pyrimidine ring are known to significantly influence biological activity. nih.gov The existing chlorine atom at this position could be replaced with other halogens (e.g., fluorine, bromine) or small alkyl groups to modulate lipophilicity and target engagement.

Furthermore, modifications to the thiane ring could improve solubility and metabolic stability. The introduction of polar functional groups, such as hydroxyl or amino groups, could enhance aqueous solubility, a critical factor for drug development. The following table outlines potential modifications and their expected impact on the compound's properties.

| Modification Site | Proposed Modification | Potential Improved Property |

| Pyrimidine Ring (C5-position) | Substitution of Chlorine with Fluorine | Enhanced metabolic stability and binding affinity |

| Pyrimidine Ring (other positions) | Introduction of small alkyl or amino groups | Modulated target selectivity and potency |

| Thiane Ring | Introduction of hydroxyl or carbonyl groups | Increased aqueous solubility |

| Ether Linkage | Replacement with thioether or amine linkage | Altered flexibility and binding interactions |

Systematic exploration of these chemical modifications, guided by SAR studies, could lead to the identification of next-generation analogs with superior therapeutic profiles.

Exploration of Novel Biological Targets and Therapeutic Areas

The pyrimidine scaffold is a well-established pharmacophore in a wide range of therapeutic areas, most notably in oncology. mdpi.comfrontiersin.org Many pyrimidine derivatives function as kinase inhibitors, targeting enzymes that are crucial for cancer cell proliferation and survival. researchgate.netnih.gov Given this precedent, a primary research avenue for this compound and its analogs would be the investigation of their potential as anticancer agents, particularly as inhibitors of kinases implicated in various malignancies.

Beyond oncology, pyrimidine derivatives have shown promise in the treatment of neurodegenerative disorders, such as Alzheimer's disease. technologypublisher.comnih.gov Certain pyrimidine-based compounds have been found to cross the blood-brain barrier and modulate targets relevant to neurodegeneration. technologypublisher.com Therefore, exploring the activity of this compound in models of neurological diseases represents a significant opportunity.

The following table summarizes potential biological targets and therapeutic areas for future investigation.

| Therapeutic Area | Potential Biological Target Class | Rationale |

| Oncology | Protein Kinases (e.g., EGFR, VEGFR) | The pyrimidine core is a common feature in many approved kinase inhibitors. researchgate.netnih.gov |

| Neurodegenerative Diseases | Enzymes involved in tau pathology or amyloid-beta production | Pyrimidine derivatives have shown potential in preclinical models of Alzheimer's disease. technologypublisher.comnih.gov |

| Inflammatory Diseases | Cyclooxygenase (COX) enzymes | Some pyrimidine derivatives exhibit anti-inflammatory properties. |

| Infectious Diseases | Viral or bacterial enzymes | The pyrimidine structure is analogous to nucleobases, suggesting potential as an antiviral or antibacterial agent. jacsdirectory.com |

A comprehensive screening of this compound and its analogs against a panel of biological targets will be essential to uncover novel therapeutic applications.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) offers a powerful approach to accelerate the discovery and optimization of novel analogs of this compound. nih.govrepcomseet.org These computational tools can be employed to build predictive models for various properties, including biological activity, toxicity, and pharmacokinetics.

In silico screening of virtual libraries of compounds based on the this compound scaffold can be performed to identify candidates with a high probability of desired activity. bohrium.com ML algorithms can learn from existing data on pyrimidine derivatives to predict the biological activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for chemical synthesis and experimental testing. scirp.orggithub.com

The table below details how AI and ML can be applied in the design of new analogs.

| AI/ML Application | Description | Expected Outcome |

| Quantitative Structure-Activity Relationship (QSAR) Modeling | Develop models that correlate chemical structure with biological activity. scirp.org | Prediction of the potency of new analogs before synthesis. |

| ADMET Prediction | Predict Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | Early identification of compounds with poor pharmacokinetic profiles. |

| De Novo Drug Design | Generate novel molecular structures with desired properties. | Discovery of completely new chemical entities with improved characteristics. |

| Virtual Screening | Screen large compound libraries against a specific biological target. bohrium.com | Rapid identification of potential lead compounds. |

By leveraging these computational approaches, the design-synthesize-test cycle can be significantly shortened, leading to a more efficient and cost-effective drug discovery process.

Challenges and Opportunities in the Research of "this compound"

The research and development of this compound and its analogs present both challenges and opportunities. A significant challenge is the lack of specific biological data for this particular compound, which necessitates a broad and exploratory research approach.

Challenges:

Target Identification and Validation: Identifying the specific biological target(s) of this compound will be a critical first step.

Achieving Selectivity: Many pyrimidine-based compounds, particularly kinase inhibitors, can suffer from a lack of selectivity, leading to off-target effects. researchgate.net

Overcoming Drug Resistance: In the context of cancer therapy, the development of resistance to targeted agents is a common challenge. researchgate.net

Blood-Brain Barrier Penetration: For neurological applications, ensuring the compound can effectively cross the blood-brain barrier is a major hurdle. acs.org

Opportunities:

Privileged Scaffold: The pyrimidine core is a "privileged scaffold" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. researchgate.net This versatility increases the likelihood of discovering novel biological activities.

Chemical Tractability: The synthesis of pyrimidine derivatives is generally well-established, facilitating the rapid generation of analogs for SAR studies. wjarr.com

Unexplored Chemical Space: The specific combination of a chlorinated pyrimidine and a thiane-oxy linker represents a relatively unexplored area of chemical space, offering the potential for novel intellectual property.

Advancements in Screening Technologies: High-throughput screening and other modern drug discovery technologies can accelerate the characterization of this compound and its analogs.

Q & A

Q. What are the key synthetic pathways for 5-Chloro-2-(thian-4-yloxy)pyrimidine, and how do reaction conditions influence yield and purity?

The synthesis typically involves two critical steps: (1) formation of the pyrimidine core and (2) introduction of the thian-4-yloxy group. The pyrimidine core is constructed via cyclization of precursors like urea or thiourea derivatives under acidic (e.g., POCl₃) or basic (e.g., NaOH) conditions . The thian-4-yloxy group is introduced via nucleophilic substitution, where the hydroxyl oxygen of thian-4-ol attacks a chlorinated pyrimidine intermediate. Optimal conditions include anhydrous solvents (e.g., DMF, THF), temperatures of 60–80°C, and catalytic bases like triethylamine to enhance reactivity . Purity (>95%) is achieved through column chromatography or recrystallization.

Q. What analytical techniques are critical for confirming the substitution pattern and purity of this compound?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the substitution pattern (e.g., chlorine at position 5, thian-4-yloxy at position 2). Distinct peaks for the thian ring protons (δ 2.8–3.5 ppm) and pyrimidine protons (δ 8.0–8.5 ppm) are key .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected for C₉H₁₀ClN₃OS).

- X-ray Crystallography: Resolves ambiguities in stereochemistry and bond angles .

Advanced Research Questions

Q. How can reaction efficiency be improved during the introduction of the thian-4-yloxy group?

Low yields in nucleophilic substitution often arise from steric hindrance or poor leaving-group activation. Strategies include:

- Solvent Optimization: Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity of thian-4-ol .

- Catalysis: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity .

- Microwave-Assisted Synthesis: Reduces reaction time (e.g., 30 minutes vs. 12 hours) while maintaining yields >85% .

Q. How should researchers design experiments to evaluate the biological activity of this compound?

- In Vitro Assays:

- Anticancer Activity: Use MTT assays on cell lines (e.g., renal carcinoma RFX 393) at concentrations of 1–100 µM. Monitor IC₅₀ values and compare to reference drugs like doxorubicin .

- Antimicrobial Testing: Employ broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) pathogens. Include positive controls (e.g., ciprofloxacin) .

- In Vivo Models: For neuropathic pain studies, use rat chronic constriction injury (CCI) models. Administer 10–50 mg/kg orally and assess mechanical allodynia via von Frey filaments .

Q. How can contradictions in reported biological activities of pyrimidine derivatives be resolved?

Discrepancies often stem from structural variations (e.g., substituent positions) or experimental conditions. Approaches include:

- Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., replace thian with piperidine) and test activity .

- Standardized Protocols: Control variables like cell passage number, serum concentration, and incubation time. Use ANOVA to assess statistical significance .

- Meta-Analysis: Compare data across studies using tools like Web of Science or PubChem BioAssay .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.